molecular formula C13H14N4O2S B388773 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone

1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone

Cat. No.: B388773
M. Wt: 290.34g/mol
InChI Key: WOICMTISVRTNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication .

Comparison with Similar Compounds

Similar compounds to 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone include other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34g/mol

IUPAC Name

1-(4a-hydroxy-8-methyl-3-sulfanylidene-2,4-dihydro-[1,2,4]triazino[5,6-b]indol-5-yl)propan-1-one

InChI

InChI=1S/C13H14N4O2S/c1-3-10(18)17-9-5-4-7(2)6-8(9)11-13(17,19)14-12(20)16-15-11/h4-6,19H,3H2,1-2H3,(H2,14,16,20)

InChI Key

WOICMTISVRTNNS-UHFFFAOYSA-N

SMILES

CCC(=O)N1C2=C(C=C(C=C2)C)C3=NNC(=S)NC31O

Canonical SMILES

CCC(=O)N1C2=C(C=C(C=C2)C)C3=NNC(=S)NC31O

Origin of Product

United States

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